molecular formula C14H20N2O4S B2403913 methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate CAS No. 325701-98-2

methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate

Cat. No.: B2403913
CAS No.: 325701-98-2
M. Wt: 312.38
InChI Key: ROHAWEUQJVQPQX-UHFFFAOYSA-N
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Description

methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate is a chemical compound that features a piperidine ring, a sulfonyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.

    Reduction: The carbamate group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)amine
  • **methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-7-9-16(10-8-11)21(18,19)13-5-3-12(4-6-13)15-14(17)20-2/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHAWEUQJVQPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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